molecular formula C23H27ClFN3O3S B2850644 2-(4-FLUOROPHENYL)-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE CAS No. 1216590-93-0

2-(4-FLUOROPHENYL)-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE

Cat. No.: B2850644
CAS No.: 1216590-93-0
M. Wt: 480
InChI Key: ONIHCOWMVKZHRG-UHFFFAOYSA-N
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Description

2-(4-FLUOROPHENYL)-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a methoxy-methylbenzo[d]thiazolyl group, and a morpholinoethyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-FLUOROPHENYL)-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluoroaniline with 4-methoxy-7-methylbenzo[d]thiazole-2-carboxylic acid under specific conditions to form an amide bond. This intermediate is then reacted with 2-chloro-N-(2-morpholinoethyl)acetamide in the presence of a base to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-FLUOROPHENYL)-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-FLUOROPHENYL)-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-FLUOROPHENYL)-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by forming a stable complex with the enzyme, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxybenzaldehyde (4-(4-fluorophenyl)-1,3-thiazol-2-yl)hydrazone
  • 7-(2-(4-fluorophenyl)-2-oxoethoxy)-4-methyl-2H-chromen-2-one

Uniqueness

Compared to similar compounds, 2-(4-FLUOROPHENYL)-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its morpholinoethyl group, in particular, enhances its solubility and bioavailability, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O3S.ClH/c1-16-3-8-19(29-2)21-22(16)31-23(25-21)27(10-9-26-11-13-30-14-12-26)20(28)15-17-4-6-18(24)7-5-17;/h3-8H,9-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIHCOWMVKZHRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN3CCOCC3)C(=O)CC4=CC=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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